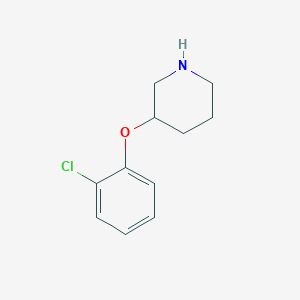

3-(2-Chlorophenoxy)piperidine

Description

Contextualization within Piperidine (B6355638) Chemical Space and Derivatives

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in both natural alkaloids and synthetic pharmaceuticals. nih.gov It is one of the most common nitrogen-containing heterocyclic rings found in the structure of approved drugs. thieme-connect.com Piperidine derivatives are a cornerstone of drug discovery, exhibiting a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties. bohrium.comresearchgate.net

The versatility of the piperidine scaffold stems from its three-dimensional structure and its ability to be readily substituted at various positions, allowing for fine-tuning of its pharmacological and pharmacokinetic properties. thieme-connect.combohrium.com The introduction of a chiral center, for instance, can significantly influence a molecule's biological activity and selectivity. thieme-connect.com The incorporation of specific substituents, such as the 2-chlorophenoxy group in 3-(2-Chlorophenoxy)piperidine, creates a new chemical entity with a unique profile. Researchers investigate such derivatives to explore novel interactions with biological targets that may not be achievable with previously known compounds. ontosight.ai

Significance of Novel Chemical Entities in Pharmaceutical Innovation

A Novel Chemical Entity (NCE) is a compound with a chemical structure that has not been previously approved for therapeutic use. biosolveit.desc-ctsi.org NCEs are the bedrock of pharmaceutical research and development, as they represent potential first-in-class medicines with new mechanisms of action. biosolveit.defrontiersin.org The discovery and development of NCEs are crucial for addressing unmet medical needs and expanding the arsenal (B13267) of treatments for many chronic and life-threatening conditions. sc-ctsi.orgfrontiersin.org

The process of bringing an NCE to market is a lengthy and complex endeavor, beginning with preclinical research to assess its safety, toxicity, and metabolic profile. The investigation of compounds like this compound falls into this initial discovery phase. The primary goal is to identify promising lead compounds that demonstrate significant activity against a biological target implicated in a disease. The development of NCEs is driven by a multidisciplinary approach, involving collaboration between chemists, biochemists, and pharmacologists to rapidly identify, characterize, and refine these potential new drugs. frontiersin.org

Research Objectives and Scope for this compound Investigations

The investigation of a novel compound such as this compound is guided by a structured set of research objectives aimed at fully characterizing its chemical and biological properties. The scope is typically confined to non-clinical laboratory studies.

Key Research Objectives:

Synthesis and Characterization: The primary objective is to develop and optimize efficient synthetic routes for the compound and its analogues. nih.govnih.gov This includes full characterization to confirm its structure and purity.

Biological Screening: The compound would undergo screening against a panel of biological targets, such as receptors and enzymes, to identify any potential pharmacological activity. ontosight.aious-research.no This initial screening helps to uncover its mechanism of action. ous-research.no

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure relates to biological activity, researchers synthesize and evaluate a library of related compounds. nih.gov For example, the position of the chlorine atom on the phenoxy ring might be altered, or different substituents might be placed on the piperidine ring to observe the impact on potency and selectivity. nih.gov

Pharmacokinetic Profiling: In vitro and in vivo studies are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. ous-research.no This includes assessing its metabolic stability and identifying its major metabolites. ous-research.no

Target Validation: Once a primary biological target is identified, further studies are performed to confirm the interaction and understand its functional consequences at a cellular level. mdpi.com This may involve techniques like quantitative structure-activity relationship (QSAR) modeling to predict the activity of further analogues. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSYMYPZAQMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639950 | |

| Record name | 3-(2-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-29-0 | |

| Record name | 3-(2-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Chlorophenoxy Piperidine

Retrosynthetic Analysis for the 3-(2-Chlorophenoxy)piperidine Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points that form the basis of most synthetic strategies. The most logical disconnections are at the ether linkage (C-O) and the nitrogen-carbon bonds (C-N) of the piperidine (B6355638) ring.

Ether (C-O) Bond Disconnection : This approach simplifies the molecule into two key synthons: a 3-hydroxypiperidine (B146073) precursor and a 2-chlorophenol (B165306) moiety. The 3-hydroxypiperidine would require protection of the secondary amine, typically as a carbamate (B1207046) (e.g., Boc-), to prevent side reactions during the ether formation step. The 2-chlorophenol is a commercially available starting material.

Piperidine Ring (C-N) Disconnections : A more complex approach involves building the piperidine ring itself. This can be envisioned through various cyclization strategies, such as an intramolecular reductive amination of a δ-amino ketone or an intramolecular cyclization of an amino-epoxide derived from 2-chlorophenoxy precursors.

These retrosynthetic pathways guide the design of practical, multi-step syntheses for the target compound and its analogues.

Development of Novel Synthetic Strategies for Piperidine Derivatives

The piperidine motif is a crucial structural element in numerous biologically active compounds, leading to extensive research into novel and efficient synthetic methods. nih.govnih.gov

Multi-Step Organic Synthesis Approaches

The synthesis of this compound and its derivatives is typically achieved through multi-step sequences that assemble the core structure from simpler starting materials. A common and practical approach involves the coupling of a pre-formed piperidine ring with the appropriate aryloxy group.

One established method is the Williamson ether synthesis or related coupling reactions. This would involve:

Protection : The nitrogen of a commercially available 3-hydroxypiperidine is protected, for example, with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-3-hydroxypiperidine.

Coupling : The resulting alcohol is then coupled with 2-chlorophenol. A Mitsunobu reaction, using reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP), can effectively form the ether linkage. nih.gov

Deprotection : The final step involves the removal of the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the target secondary amine, this compound. nih.govmdpi.com

Alternative routes can involve the N-alkylation of the piperidine ring with a side chain already containing the 2-chlorophenoxy group. For instance, 2-chlorophenol can be reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to form a chlorophenoxyalkyl halide, which is then used to alkylate a suitable piperidine precursor.

Stereoselective and Enantioselective Synthesis

Given that the 3-position of the piperidine ring is a stereocenter, controlling the stereochemistry is often a critical aspect of synthesis, particularly for pharmaceutical applications. Several strategies have been developed for the stereoselective synthesis of substituted piperidines. rsc.org

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. For instance, the synthesis could begin with commercially available (R)- or (S)-N-Boc-3-hydroxypiperidine, allowing the chirality to be carried through the synthetic sequence to the final product.

Asymmetric Catalysis : Gold-catalyzed reactions have been employed for the modular and stereoselective synthesis of piperidines. nih.gov For example, a gold-catalyzed cyclization of an N-homopropargyl amide can generate a cyclic intermediate that, after reduction and rearrangement, yields a piperidin-4-one with high diastereoselectivity. nih.gov This ketone can then be further modified.

Substrate-Controlled Synthesis : Another powerful method involves the ring-opening of a chiral epoxide. A synthesis could start with an optically active epoxide like (S)-(+)-epichlorohydrin, which is first reacted with 2-chlorophenol. nih.gov The resulting chiral chlorophenoxy epoxide can then be opened by an appropriate amine precursor that subsequently cyclizes to form the piperidine ring, establishing the stereocenter in a controlled manner. nih.gov Lewis acid-catalyzed SN2-type ring opening of activated aziridines is another advanced method to create stereogenic centers in piperidine rings. rsc.org

These methods provide access to specific stereoisomers of this compound and its derivatives, which is essential for detailed pharmacological evaluation. nih.gov

Applications of Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are being applied to the synthesis of piperidine derivatives. acs.org

Catalytic Processes : The use of transition metal catalysts, such as rhodium or palladium, can enable highly efficient and selective reactions. researchgate.netrsc.org For example, catalytic reductive amination is a key step in many piperidine syntheses, replacing older, less efficient methods. mdpi.com Palladium-catalyzed cross-coupling reactions are also instrumental in forming C-N and C-O bonds under mild conditions. researchgate.net

One-Pot Reactions : Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) reduces solvent waste, energy consumption, and purification steps. A modular approach combining amide formation, gold-catalyzed cyclization, and reduction in one pot has been demonstrated for piperidine synthesis. nih.gov

Bio-renewable Feedstocks : A forward-looking green strategy involves synthesizing piperidines from bio-renewable resources. Researchers have reported the conversion of bio-renewable tetrahydrofurfurylamine (B43090) into piperidine using a Rh-ReOₓ/SiO₂ catalyst, showcasing a sustainable route to this important chemical scaffold. rsc.org While not a direct synthesis of the title compound, this demonstrates the potential for greener starting materials.

Design and Synthesis of Analogues and Derivatives of this compound

To explore the chemical space around this compound, analogues are designed and synthesized by systematically modifying different parts of the molecule. These modifications typically target the piperidine nitrogen, the piperidine ring itself, or the chlorophenoxy moiety.

The synthesis of these analogues often follows the core synthetic routes, with variations in the starting materials.

N-Substitution : The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated. Reductive amination with various aldehydes or ketones is a powerful method to introduce a wide range of substituents onto the piperidine nitrogen. nih.gov For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields N-alkylated derivatives. mdpi.com

Aromatic Ring Substitution : Analogues can be created by using different substituted phenols in the initial ether synthesis step. This allows for the introduction of various functional groups (e.g., fluorine, methyl, trifluoromethyl) onto the phenyl ring, which can systematically alter the electronic and steric properties of the molecule. nih.gov

Piperidine Ring Substitution : Introducing additional substituents onto the piperidine ring is a more complex modification that often requires a completely new synthetic route, starting from a differently substituted piperidine precursor. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The synthesis of analogues is primarily driven by the need to understand how molecular structure affects biological activity (SAR) and physicochemical properties (SPR). nih.govvulcanchem.com By comparing the properties of systematically modified compounds, researchers can build models to design more potent and effective molecules.

For classes of compounds related to this compound, SAR studies have revealed key insights:

Role of the Phenoxy Group : In a series of piperidinol analogs with antituberculosis activity, modifications to the phenoxy group had a significant impact. For example, replacing a 4-chlorophenoxy group with a 4-(trifluoromethyl)phenoxy group led to a potent compound. nih.gov This highlights the sensitivity of biological activity to the electronic nature of the aromatic substituent.

Importance of the Piperidine Nitrogen : In a series of stearoyl-CoA desaturase 1 (SCD1) inhibitors, the piperidine nitrogen was incorporated into a urea (B33335) linkage. The nature of the substituent on this urea was critical for activity. A methyl carbamoylphenyl group was found to be optimal, leading to a potent and orally bioavailable inhibitor. nih.gov

Stereochemistry : The stereochemical configuration can be crucial for receptor binding. In a study of benzimidazole (B57391) NPY Y1 receptor antagonists, the individual stereoisomers of a derivative were synthesized and evaluated, revealing that biological affinity can be highly dependent on the spatial arrangement of the substituents. nih.gov

These studies demonstrate that even small structural changes to the phenoxy ring or substituents on the piperidine nitrogen can lead to significant changes in biological activity, guiding the design of future compounds.

Interactive Table: SAR of Related Piperidine Derivatives

| Compound/Modification | Base Scaffold | Key Structural Modification | Observed Effect | Reference |

| Analog 1 | 4-Aryl-4-piperidinol | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl on N | Good anti-tuberculosis activity | nih.gov |

| Analog 2 | 4-Aryl-4-piperidinol | (S)-3-(4-(trifluoromethyl)phenoxy) on N | Good anti-tuberculosis activity | nih.gov |

| Analog 3 | 4-Phenoxypiperidine | N-linked to aryl urea | Potent SCD1 inhibition | nih.gov |

| Analog 4 | 2-[(4-chlorophenoxy)methyl]benzimidazole | N-linked 3-(3-piperidinyl)propyl | Maximized affinity for Y1 receptor | nih.gov |

| Analog 5 | 4-((phenoxy)methyl)piperidine | 3-phenoxyphenyl vs 3-(4-chlorobenzyl)phenyl | Maintained activity, failed to reduce lipophilicity | nih.gov |

Scaffold Diversification and Bioisosteric Modifications

The this compound framework serves as a valuable starting point in drug discovery, with its constituent parts—the piperidine ring, the ether linkage, and the substituted aromatic ring—offering multiple points for chemical modification. The diversification of this scaffold is crucial for optimizing molecular properties and exploring structure-activity relationships (SAR) to enhance biological activity and selectivity. nih.govnih.gov

Diversification of the Piperidine Moiety: The piperidine ring is a common motif in pharmaceuticals and a frequent target for modification. nih.gov The secondary amine of the piperidine provides a convenient handle for introducing a wide array of substituents. Common modifications include N-alkylation and N-acylation to generate extensive libraries of analogs. For instance, the nitrogen atom can be functionalized with alkyl chains, such as in 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine, or incorporated into more complex amide structures like 2-(2-Chlorophenoxy)-N-(3-fluorophenyl)-N-(piperidin-4-yl) acetamide. nih.govresearchgate.net Furthermore, advanced synthetic methods, including biocatalytic C-H oxidation and radical cross-coupling reactions, enable the enantioselective construction of complex and three-dimensionally diverse piperidine derivatives. chemistryviews.org

Modifications of the Phenoxy Group: The 2-chlorophenoxy group is a key structural feature that significantly influences the molecule's interaction with biological targets, often through hydrophobic and π-π stacking interactions. nih.gov The ortho-substitution on the phenoxy moiety is particularly noted for its role in structural diversification, which can enable selective recognition of specific receptor subtypes. nih.govencyclopedia.pub Further modifications, such as the introduction of additional substituents on the phenyl ring or altering the substitution pattern, are common strategies to fine-tune electronic properties and binding affinities.

Bioisosteric Modifications: Bioisosterism is a fundamental strategy in medicinal chemistry used to enhance a molecule's physicochemical and pharmacokinetic properties while retaining or improving its biological activity. ufrj.br This involves replacing a functional group with another that has similar spatial and electronic characteristics.

In the context of this compound, several bioisosteric replacements can be envisioned:

Functional Group Bioisosteres: Other functional groups within derivatives of the primary scaffold can also be replaced. For example, metabolically labile amide bonds are sometimes replaced with more stable mimics like triazoles, which can preserve the necessary hydrogen bonding pattern and geometry. pressbooks.pub

The table below summarizes various approaches to scaffold diversification.

| Modification Strategy | Target Moiety | Example of Resulting Structure/Class | Rationale |

| N-Alkylation | Piperidine Nitrogen | N-propyl piperidine derivatives researchgate.net | Explore lipophilicity and steric effects. |

| N-Acylation | Piperidine Nitrogen | Piperidinyl-propanamides google.com | Introduce hydrogen bond acceptors/donors. |

| Aryl Group Substitution | Phenoxy Ring | Introduction of additional halogen or alkyl groups | Modulate electronic properties and binding interactions. nih.gov |

| Ring Bioisosterism | Piperidine Ring | Morpholine or Azaspiro[3.3]heptane analogs pressbooks.pubenamine.net | Enhance metabolic stability and fine-tune solubility. |

Process Chemistry and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry to ensure the method is efficient, cost-effective, safe, and environmentally benign. A scalable synthesis for this compound and its derivatives is essential for its potential application in pharmaceutical development. researchgate.netmdpi.com

Synthetic Route Selection: The key chemical transformation in synthesizing the core structure is the formation of the aryl ether bond between the 2-chlorophenol and the 3-hydroxypiperidine precursors. Several established methods can be considered for this coupling:

Williamson Ether Synthesis: A classical approach involving the reaction of the sodium salt of 2-chlorophenol with a 3-halopiperidine or a piperidin-3-yl sulfonate ester.

Ullmann Condensation: A copper-catalyzed coupling between 2-chlorophenol and 3-hydroxypiperidine. This method is robust for creating aryl ether bonds. pitt.edu

Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with higher functional group tolerance compared to traditional methods.

Optimization for Scale-up: Several factors must be optimized for large-scale synthesis:

Reagent and Solvent Choice: The choice of base is critical. While bases like cesium carbonate (Cs2CO3) are effective in the lab, their poor solubility can pose challenges in large-scale reactors. Alternatives with better solubility profiles, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), may be more suitable for industrial processes. mdpi.com Solvents should be selected based on reaction performance, safety, cost, and environmental impact.

Catalyst Efficiency: For catalyzed reactions, the choice of catalyst and ligand is paramount. The catalyst loading should be minimized to reduce costs and levels of residual metal in the final product. Rhodium and palladium catalysts have been noted for their effectiveness in synthesizing related piperidine structures. researchgate.netmdpi.com

Process Technology: Modern manufacturing technologies can significantly enhance scalability. The use of continuous flow reactors, for example, can offer improved heat transfer, better reaction control, higher yields, and enhanced safety compared to traditional batch processing.

The following table outlines key considerations for the scalable synthesis of this compound.

| Parameter | Laboratory-Scale Approach | Scalability Consideration | Example/Rationale |

| Reaction Type | Ullmann or Buchwald-Hartwig Coupling | High-yield, robust, and well-understood reactions. | Copper or Palladium catalysis provides reliable C-O bond formation. researchgate.netpitt.edu |

| Base Selection | Cesium Carbonate (Cs2CO3) | Use of a highly soluble base. | TBAF can be a more practical alternative to poorly soluble Cs2CO3 in large volumes. mdpi.com |

| Purification | Preparative Chromatography | Crystallization or distillation. | Chromatography is often not feasible or cost-effective for large quantities. |

| Manufacturing Tech | Batch Reactor | Continuous Flow Reactor | Improves safety, control, and consistency for industrial production. |

By focusing on these aspects of scaffold diversification and process chemistry, the full potential of this compound as a versatile chemical entity can be realized.

Computational Chemistry and in Silico Approaches for 3 2 Chlorophenoxy Piperidine Research

Target Identification and Validation using Computational Methods

The initial step in elucidating the pharmacological potential of 3-(2-Chlorophenoxy)piperidine is the identification of its biological targets. Computational methods offer a rapid and cost-effective means to generate hypotheses about which proteins or enzymes the compound might interact with. This process, often termed in silico target prediction or target fishing, leverages various computational strategies.

One common approach is ligand-based target prediction , which relies on the principle of chemical similarity. This method involves comparing the structure of this compound to databases of known bioactive compounds. By identifying molecules with similar structural or physicochemical properties, it is possible to infer potential targets. Web-based tools and specialized software can screen large databases like ChEMBL and PubChem to find compounds with similar fingerprints or pharmacophores. For instance, the piperidine (B6355638) scaffold is prevalent in a wide range of pharmaceuticals, and its presence in this compound suggests a potential interaction with targets associated with the central nervous system (CNS) or other systems where piperidine-containing drugs are active clinmedkaz.orgencyclopedia.pub.

Furthermore, machine learning and data mining approaches can be employed to predict biological activities. These methods use algorithms trained on large datasets of compound-target interactions to identify patterns that correlate chemical structures with specific biological outcomes nih.gov. For a novel compound like this compound, these models can predict a spectrum of potential activities, guiding subsequent experimental validation clinmedkaz.org.

Once a list of potential targets is generated, computational methods can also contribute to their validation. For example, if a specific enzyme is identified as a potential target, molecular docking and molecular dynamics simulations can be used to model the interaction in detail and estimate the binding affinity, providing a stronger rationale for experimental testing.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, molecular docking studies are instrumental in visualizing and analyzing its potential interactions at the atomic level.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using quantum mechanical methods, while the protein's structure is typically obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

Docking algorithms then systematically explore the conformational space of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scoring functions typically account for various non-covalent interactions, including:

Hydrogen bonds: The piperidine nitrogen in this compound can act as a hydrogen bond acceptor or donor (in its protonated form), while the ether oxygen can act as a hydrogen bond acceptor.

Hydrophobic interactions: The chlorophenoxy group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic chlorophenyl ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein.

The results of molecular docking are typically visualized as a ranked list of binding poses with their corresponding scores. Analysis of the top-ranked poses can reveal key amino acid residues involved in the interaction, providing insights into the structural basis of binding.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein to guide the design of new ligands researchgate.netresearchgate.net. With a docked pose of this compound, SBDD methodologies can be employed to optimize its structure for improved potency and selectivity.

For example, if the docking results show that the ortho-chloro substitution on the phenoxy ring fits into a specific hydrophobic pocket, analogues with different substituents at this position (e.g., fluoro, bromo, or methyl) could be designed and docked to see if a better fit can be achieved. Similarly, if the piperidine ring is not making optimal interactions, modifications to this part of the molecule can be explored. This iterative cycle of design, docking, and scoring allows for the rational optimization of the lead compound researchgate.net.

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure for the target protein, Ligand-Based Drug Design (LBDD) approaches can be utilized gardp.org. LBDD relies on the knowledge of a set of molecules known to be active on a particular target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

If a series of analogues of this compound with known activities were available, a pharmacophore model could be generated. This model could then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide the design of novel analogues of this compound with improved activity nih.govdrugdesign.org.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a target protein.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. For this compound, an MD simulation can reveal its preferred conformations in solution and within a protein's binding site. The piperidine ring can exist in different chair and boat conformations, and the orientation of the chlorophenoxy group can also vary. Understanding these conformational preferences is important for drug design asianpubs.orgresearchgate.net.

When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the interaction can be evaluated. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess whether the ligand remains stably bound in its initial docked pose. MD simulations can also reveal subtle changes in the binding mode and the role of water molecules in mediating the interaction, which are often not captured by docking alone researchgate.net.

Furthermore, advanced techniques like free energy calculations (e.g., MM/PBSA and MM/GBSA) can be applied to the MD simulation trajectories to provide a more accurate estimation of the binding free energy, which can be more reliable than the scoring functions used in molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) nih.gov.

To develop a QSAR model for analogues of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are then used to build a mathematical model that correlates the descriptors with the biological activity nih.govnih.gov. A robust QSAR model should be validated using both internal and external validation techniques to ensure its predictive power.

A validated QSAR model can be used to:

Predict the activity of newly designed analogues before they are synthesized.

Identify the key structural features that are important for activity, providing insights for lead optimization.

Understand the mechanism of action by correlating specific descriptors with biological activity.

Similarly, QSPR models can be developed to predict important physicochemical properties of this compound and its analogues, such as solubility, melting point, and metabolic stability. These models are valuable for assessing the "drug-likeness" of new compounds.

Virtual Screening and Rational Library Design for this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target sciengpub.irnih.gov. It is a cost-effective alternative to high-throughput screening (HTS) and can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

For this compound, virtual screening can be used to identify novel analogues with potentially improved properties. This can be done using either structure-based or ligand-based approaches. In structure-based virtual screening , a library of compounds is docked into the binding site of the target protein, and the compounds are ranked based on their docking scores. In ligand-based virtual screening , a pharmacophore model or a QSAR model derived from known active compounds is used to screen the library.

Rational library design involves the creation of a focused library of analogues based on the understanding of the structure-activity relationship (SAR). Starting with the this compound scaffold, a library of analogues can be designed by systematically modifying different parts of the molecule. For example, different substituents can be introduced on the phenoxy ring, the position of the chloro group can be varied, and the piperidine ring can be modified. Computational tools can be used to ensure that the designed library has good chemical diversity and favorable drug-like properties .

The combination of virtual screening and rational library design allows for the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering new lead compounds with enhanced therapeutic potential.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of ADMET properties is a cornerstone of computational chemistry in drug research. By leveraging algorithms trained on vast datasets of known compounds, it is possible to estimate the likely behavior of this compound within a biological system. These predictions are based on its physicochemical properties derived from its structure, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight.

Absorption primarily determines the bioavailability of a compound. In silico models predict the extent to which this compound may be absorbed following administration. Key predictions revolve around its ability to permeate the intestinal lining and its interaction with efflux transporters.

Predictive models suggest that this compound has high human intestinal absorption (HIA). This is supported by its favorable physicochemical properties, which align with established rules for drug-likeness, such as Lipinski's rule of five. Models for Caco-2 cell permeability, an in vitro surrogate for intestinal absorption, also indicate a high likelihood of permeation. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a major efflux pump that can limit the absorption of many compounds.

| Parameter | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | High |

| P-glycoprotein Substrate | No |

Once absorbed, a compound's distribution throughout the body dictates its sites of action and potential for off-target effects. Predictive models estimate parameters like the volume of distribution (VDss) and the ability to cross critical biological barriers, such as the blood-brain barrier (BBB).

For this compound, the predicted volume of distribution is relatively low, suggesting it may not distribute extensively into tissues. A significant factor in distribution is plasma protein binding (PPB). While predictions can vary, the compound is expected to exhibit some degree of binding to plasma proteins. Crucially, predictive models indicate that this compound is likely to penetrate the blood-brain barrier, a key consideration for compounds with potential central nervous system (CNS) activity.

| Parameter | Predicted Value/Classification |

|---|---|

| Volume of Distribution (VDss) | Low |

| Blood-Brain Barrier (BBB) Permeability | Yes |

| Fraction Unbound in Plasma | Moderate (Predicted) |

Metabolism is the process by which the body chemically modifies compounds, affecting their activity and facilitating their excretion. In silico models can predict which enzymes are likely to metabolize this compound and whether the compound itself might inhibit these enzymes.

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family. Predictive models suggest that this compound is a likely substrate for several CYP isoforms, primarily CYP2D6 and CYP3A4. Furthermore, the models indicate that it may act as an inhibitor of CYP2C9 and CYP2D6, suggesting a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Substrate & Inhibitor |

| CYP3A4 | Substrate & Non-inhibitor |

Excretion models predict how a compound and its metabolites are eliminated from the body. This is often quantified by total clearance and can involve renal or biliary routes. For this compound, models predict a relatively low total clearance rate. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting this specific pathway may not be a primary route of elimination.

Computational toxicology aims to predict potential adverse effects. This includes assessing mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and organ-specific toxicity.

For this compound, in silico models predict a low probability of mutagenicity in the AMES test. However, a significant prediction is the potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG inhibition is a major concern in drug development as it is linked to a risk of cardiac arrhythmias. Other toxicity predictions, such as hepatotoxicity (liver toxicity) and skin sensitization, are generally low.

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. pmiscience.com For this compound, the predicted hERG inhibition serves as the MIE. This could lead to a cascade of key events: reduced potassium ion flow during cardiac repolarization, prolongation of the action potential, and ultimately, QT interval prolongation on an electrocardiogram, which is the adverse outcome associated with an increased risk of life-threatening arrhythmias. nih.govnumberanalytics.com The development of quantitative AOPs (qAOPs) can further help in predicting the dose-response relationship for such potential adverse effects. nih.gov

| Toxicity Endpoint | Predicted Risk |

|---|---|

| AMES Mutagenicity | Low |

| hERG Inhibition | High |

| Hepatotoxicity | Low |

| Skin Sensitization | Low |

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry. nih.gov For a compound like this compound, ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict its biological activity against various targets. researchgate.netbohrium.com

By representing the molecule using numerical descriptors or molecular fingerprints, ML algorithms such as random forests and support vector machines can be trained on datasets of compounds with known activities. bohrium.com These trained models can then predict whether this compound is likely to be active as, for example, an enzyme inhibitor or a receptor antagonist. researchgate.net

Furthermore, deep learning models and graph neural networks can learn complex features directly from the molecular structure, potentially uncovering novel structure-activity relationships that are not apparent from traditional analysis. nih.gov These approaches can be used to screen virtual libraries of similar compounds to identify derivatives of this compound with potentially improved potency or a more desirable ADMET profile. d-nb.infomdpi.com The use of ML can thus accelerate the design-test-learn cycle in the optimization of this and other novel chemical scaffolds.

Pharmacological Investigations of 3 2 Chlorophenoxy Piperidine and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of compounds is a foundational step in pharmacological research, providing insights into their direct interactions with molecular targets and their effects on cellular functions. Derivatives of 3-(2-chlorophenoxy)piperidine have been subjected to a variety of in vitro assays to characterize their potential therapeutic activities.

Receptor Binding and Functional Assays

Research into derivatives of this compound has identified interactions with several receptor systems, most notably chemokine and sigma receptors.

One complex derivative, known as LMD-559, which incorporates the 2-chlorophenoxy motif, has been identified as a potent dual agonist for the chemokine receptors CCR1 and CCR8. Functional assays, such as inositol (B14025) trisphosphate (IP3) turnover assays in transiently transfected COS-7 cells, demonstrated the agonistic properties of this compound at nanomolar concentrations. The binding mode of this derivative is noteworthy, with the positively charged amine in the piperidine (B6355638) ring anchoring to a conserved glutamic acid in the seventh transmembrane domain of both receptors. However, the orientation of the rest of the molecule within the binding pockets of CCR1 and CCR8 differs significantly, highlighting the nuanced interactions that can govern receptor activation.

Derivatives of piperidine featuring a (4-chlorophenoxy)alkyl moiety have also been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of central nervous system functions. Studies on a series of 4-methylpiperidines linked to (4-chlorophenoxy)alkyl chains explored the impact of stereochemistry on receptor selectivity, with one particular enantiomer, (-)-(S)-92, emerging as a highly selective ligand for the σ1 receptor over the σ2 receptor.

Table 1: Receptor Activity of selected this compound Derivatives

| Compound | Receptor Target | Activity | Assay Type |

|---|---|---|---|

| LMD-559 | CCR1, CCR8 | Dual Agonist | Inositol Trisphosphate (IP3) Turnover |

This table is for illustrative purposes and features data on derivatives of this compound.

Enzyme Inhibition and Activation Studies

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation, suggesting potential applications in metabolic and neurological disorders.

A series of piperidine-aryl urea (B33335) derivatives incorporating a 4-(2-chlorophenoxy)piperidine (B1587323) core structure were identified as potent inhibitors of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in fatty acid metabolism. The lead compound from this series, 4-(2-chloro-phenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide, demonstrated significant inhibitory activity.

Furthermore, derivatives of chlorophenoxyalkylamines have been evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A compound identified as 1-(7-(4-chlorophenoxy)heptyl)homopiperidine was found to be the most potent in this series, inhibiting both enzymes with IC50 values in the low micromolar range. Specifically, the IC50 values were reported as 1.93 μM for Electrophorus electricus AChE (EeAChE) and 1.64 μM for equine serum BuChE (EqBuChE).

Table 2: Enzyme Inhibition Data for selected this compound Derivatives

| Compound/Derivative Series | Target Enzyme | Potency (IC50) |

|---|---|---|

| 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | Stearoyl-CoA Desaturase 1 (SCD1) | Not explicitly quantified in the provided source |

| 1-(7-(4-Chlorophenoxy)heptyl)homopiperidine | Acetylcholinesterase (AChE) | 1.93 μM |

This table presents data on derivatives of this compound to illustrate enzyme inhibitory activities.

Cell-Based Assays for Biological Activity

Cell-based assays provide a platform to assess the biological effects of compounds in a more complex, physiological context than isolated receptor or enzyme assays. Derivatives of this compound have been evaluated in various cell-based models to determine their potential as therapeutic agents.

For instance, complex piperidine derivatives containing a chlorophenoxy moiety have been synthesized and evaluated for their anti-tuberculosis activity. These studies involve assessing the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis. Similarly, other 1,4-disubstituted piperidine derivatives with a chlorophenoxy component have been tested for their antimalarial activity against different strains of Plasmodium falciparum. These cell-based assays are crucial for identifying compounds with potential efficacy against infectious diseases. The activity of these compounds is often compared to standard drugs to determine their relative potency.

In Vivo Pharmacological Evaluation in Preclinical Models

Following promising in vitro results, the evaluation of drug candidates in living organisms is essential to understand their efficacy and pharmacodynamic effects in a whole-system context.

Efficacy Studies in Disease-Relevant Animal Models

Derivatives of this compound have shown efficacy in various animal models of disease.

The piperidine-aryl urea-based SCD1 inhibitor, 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide, which demonstrated in vitro activity, also exhibited robust in vivo efficacy. In preclinical models, this compound showed dose-dependent lowering of the desaturation index, a marker of SCD1 activity.

In the context of pain research, certain 1,4-substituted piperidine derivatives have been assessed for their antinociceptive activity using the tail-flick method in mice. These studies help to determine the potential analgesic effects of the compounds in a living organism.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a drug's biological effect. The identification and validation of such biomarkers can help in assessing the engagement of a drug with its target and its downstream physiological impact.

For derivatives of this compound that act as enzyme inhibitors, such as the SCD1 inhibitors, the desaturation index serves as a key pharmacodynamic biomarker. Measuring the change in this index in response to drug administration provides a quantitative measure of the drug's effect on its target enzyme in vivo.

In studies involving receptor-targeted therapies, pharmacodynamic biomarkers might include the measurement of downstream signaling molecules or changes in the expression of specific genes or proteins. For the chemokine receptor agonist derivative LMD-559, relevant pharmacodynamic biomarkers in an in vivo setting could involve measuring changes in inflammatory cell migration or the levels of specific cytokines. However, specific in vivo pharmacodynamic biomarker data for this compound were not detailed in the reviewed sources.

Mechanistic Studies of Pharmacological Action

Understanding the precise mechanisms through which a compound exerts its effects is crucial for drug development. For this compound and its analogues, research has focused on identifying their molecular interaction points and the subsequent cellular signaling events they trigger.

The primary pharmacological activity of phenoxy-piperidine derivatives is often attributed to their interaction with monoamine transporters. These transporters, which include the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are critical for regulating neurotransmitter levels in the synaptic cleft. idrblab.net By inhibiting the reuptake of these neurotransmitters, these compounds can enhance serotonergic, noradrenergic, and dopaminergic signaling.

While specific binding data for this compound is not extensively documented in publicly available literature, research on structurally similar analogues provides significant insight into its likely molecular targets. Studies on derivatives, such as those where the chlorophenoxy group is positioned differently or where other substitutions are made, have demonstrated potent inhibitory activity at these transporters. For instance, research indicates that piperidine derivatives can inhibit serotonin and norepinephrine reuptake, positioning them as potential candidates for treating mood disorders like depression and anxiety.

The affinity of these compounds for their targets is a key determinant of their pharmacological profile. Affinity is often measured by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Data for close structural analogues of this compound highlight a variable affinity and selectivity profile across the monoamine transporters. For example, the related compound 4-(2-(3-chlorophenoxy)phenyl)piperidine has been shown to inhibit human NET with an EC50 of 49 nM and to bind to the dopamine transporter with a Ki of 310 nM. idrblab.net The stereochemistry of the piperidine ring also plays a critical role in determining potency and selectivity, with different isomers showing preferential activity at specific transporters. nih.gov

Table 1: Molecular Target Affinity for this compound Analogues

This table presents data for structurally related compounds to infer the potential activity of this compound.

| Compound | Target | Assay Type | Affinity Value |

| 4-(2-(3-Chlorophenoxy)phenyl)piperidine | Human Norepinephrine Transporter (NET) | Inhibition of norepinephrine uptake | EC50: 49 nM |

| 4-(2-(3-Chlorophenoxy)phenyl)piperidine | Dopamine Transporter (DAT) | Binding Affinity | Ki: 310 nM idrblab.net |

| 4-(2-(3-Fluorophenoxy)phenyl)piperidine | Human Dopamine Transporter (DAT) | Inhibition of dopamine uptake | EC50: 657 nM bindingdb.org |

| 4-(2-(3-Fluorophenoxy)phenyl)piperidine | Human Serotonin Transporter (SERT) | Inhibition of [3H]5-HT uptake | EC50: 1020 nM bindingdb.org |

The engagement of molecular targets like monoamine transporters initiates a cascade of intracellular events known as signal transduction. By inhibiting neurotransmitter reuptake, this compound and its derivatives increase the concentration of neurotransmitters such as serotonin in the synapse. nih.govmeduniwien.ac.at This enhanced availability of serotonin leads to greater activation of postsynaptic serotonin receptors. nih.gov

The serotonin system involves multiple receptor subtypes that are coupled to different signaling pathways:

G-protein Coupled Receptors (GPCRs): Many serotonin receptors, such as the 5-HT1 and 5-HT2 families, are GPCRs. nih.gov Activation of 5-HT1 receptors is often linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, activation of 5-HT2 receptors typically engages Gq/11 proteins to activate phospholipase C (PLC). nih.gov PLC then catalyzes the formation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. nih.gov

Ligand-Gated Ion Channels: The 5-HT3 receptor is a ligand-gated ion channel that, upon binding serotonin, allows for the influx of cations, leading to direct neuronal depolarization without involving a second messenger system. nih.gov

Prolonged administration of transporter inhibitors can lead to adaptive changes in the brain. This includes the desensitization of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism to reduce serotonin release. nih.govgrantome.com This desensitization can result in a further enhancement of serotonergic neurotransmission. grantome.com Over the long term, these signaling changes can influence gene expression, leading to effects on neuronal plasticity and the synthesis of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). nih.gov

Exploration of Therapeutic Potential based on Piperidine Core Activity

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent and selective ligands for a variety of biological targets. researchgate.net This versatility has led to the exploration of piperidine derivatives for a wide spectrum of therapeutic applications.

The potential therapeutic applications for compounds based on the piperidine core are diverse and include:

Central Nervous System Disorders: As suggested by the mechanistic studies, the most direct potential for compounds like this compound lies in treating psychiatric and neurological conditions. Their ability to modulate monoamine transporters makes them candidates for antidepressants, anxiolytics, and treatments for other mood disorders. Furthermore, piperidine derivatives have been investigated for activity against Alzheimer's disease and schizophrenia.

Pain Management: The phenylpiperidine scaffold is a classic structure for analgesic agents, with many compounds in this class acting on opioid receptors to provide pain relief. ontosight.ai

Oncology: A growing body of research has shown that various piperidine derivatives possess antitumor properties, acting through diverse mechanisms to inhibit cancer cell growth.

Infectious Diseases: The piperidine ring is also present in compounds investigated for antiviral and antiparasitic activities.

The wide range of biological activities demonstrated by piperidine-containing compounds underscores the importance of this heterocyclic moiety in drug design. By modifying the substituents on the piperidine ring, medicinal chemists can fine-tune the pharmacological profile of a molecule to achieve desired potency, selectivity, and therapeutic effects, highlighting the vast potential that originates from the core piperidine structure. researchgate.net

Preclinical Toxicology and Safety Assessment of 3 2 Chlorophenoxy Piperidine

In Vitro Toxicity Screening

In vitro toxicity screening involves the use of cellular models to assess the potential of a compound to cause harm to cells and their components. These assays are crucial for early-stage identification of potential liabilities.

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of LDH from lysed cells. promega.comresearchgate.net For piperidine (B6355638) derivatives, cytotoxicity can vary based on their substituents. For instance, some piperazine (B1678402) derivatives have shown significant cytotoxicity in various human cell lines, while others exhibit a better safety profile. nih.gov While specific data for 3-(2-Chlorophenoxy)piperidine is not available, it would be subjected to a panel of cytotoxicity assays using various cell lines to determine its potential to induce cell death.

Table 1: Representative Cytotoxicity Data for Structurally Related Compounds

| Compound/Class | Assay | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Piperazine Derivatives | WST-1 Assay | Multiple Human Cell Lines | Cell Proliferation | Varying degrees of cytotoxicity observed | nih.gov |

| Chloroquine (Control) | Various | HUVEC cells | IC50 | > 100 µg/mL | nih.gov |

This table presents data from related compounds to illustrate the type of information generated from cytotoxicity assays.

Genotoxicity and mutagenicity assays are conducted to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. www.gov.uk The standard battery of tests includes the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the mouse lymphoma assay. europa.eu

For example, a structurally related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed a metabolism-dependent increase in reverse mutations in the Ames test, indicating mutagenic potential after metabolic activation. nih.gov This highlights the importance of including metabolic activation systems (like rat liver S9 fraction) in these assays. nih.gov Therefore, this compound would need to be evaluated for its potential to induce gene mutations, chromosomal aberrations, and DNA damage, both with and without metabolic activation.

Table 2: Genotoxicity Profile of a Structurally Related Piperazine Derivative

| Compound | Assay | Tester Strain | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine | Ames Test | TA100, TA1537 | With Rat S9 | Positive (Dose-dependent increase in reverse mutations) | nih.gov |

This table illustrates the kind of data obtained from genotoxicity testing for a related compound.

Early screening for organ-specific toxicity is crucial, with a focus on the liver and heart, as these are common sites of drug-induced toxicity. nih.govfepbl.com

Hepatotoxicity: In vitro models using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess potential liver toxicity. nih.govd-nb.info Mechanisms of hepatotoxicity can include steatosis, hepatitis, necrosis, and cholestasis. toxmsdt.com

Cardiotoxicity: Potential cardiotoxic effects are often evaluated using cardiomyocytes (e.g., H9c2 cells) or more advanced models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.gov These assays can detect effects on cell viability, electrophysiology (e.g., ion channel function), and contractility.

While no specific organ-specific toxicity data exists for this compound, studies on other compounds demonstrate that different cell lines can be used to predict general cytotoxicity, though predicting specific organ toxicity from simple in vitro models can be challenging. nih.gov

In Vivo Toxicology Studies in Relevant Animal Models

In vivo studies in animals are essential to understand the systemic effects of a compound and to establish a safe starting dose for potential human trials. wellbeingintlstudiesrepository.org These studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog). wellbeingintlstudiesrepository.org

Acute toxicity studies involve the administration of a single, high dose of the compound to animals to determine the immediate adverse effects and the median lethal dose (LD50). usgs.govresearchgate.net Observations include changes in behavior, body weight, and any signs of toxicity or mortality over a period of up to 14 days. tjpr.org For piperidine itself, inhalation exposure can cause irritation, and at high concentrations, central nervous system toxicity. nih.gov The acute oral toxicity of a related compound, 4-(2-Chlorophenoxy)piperidine (B1587323) hydrochloride, is classified as Category 4 (Harmful if swallowed). angenechemical.com

Table 3: Predicted Acute Oral Toxicity for a Related Compound

| Compound | Species | Route | Toxicity Category | Hazard Statement | Reference |

|---|

This table provides an example of acute toxicity classification.

Sub-chronic (typically 28 or 90 days) and chronic (6 to 12 months or longer) toxicity studies involve repeated administration of the compound to animals. criver.com These studies are designed to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL). d-nb.info Key parameters evaluated include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. tjpr.orgtapchinghiencuuyhoc.vn

For example, sub-chronic studies of 2,4-dichlorophenoxyacetic acid (2,4-D) in dogs identified reductions in body weight gain and minor changes in blood chemistry as treatment-related findings. nih.gov Chronic studies with the same compound did not show progressive toxicity, and a NOAEL was established. nih.gov Similar comprehensive studies would be required for this compound to fully characterize its long-term safety profile.

Table 4: General Design of Sub-Chronic and Chronic Toxicity Studies

| Study Type | Typical Duration | Key Objectives | Example Endpoints |

|---|---|---|---|

| Sub-Chronic | 28 to 90 days | Identify target organs, characterize dose-response, determine NOAEL for repeated exposure. | Body weight, organ weights, hematology, clinical chemistry, histopathology. criver.com |

This table outlines the general framework for in vivo toxicity studies.

Immunotoxicity Evaluation

Specific immunotoxicity data for this compound have not been published. The evaluation of potential immunotoxicity is a key safety consideration, as chemical-induced modulation of the immune system can lead to either immunosuppression (increasing susceptibility to infection or cancer) or immunoenhancement (increasing the risk of hypersensitivity or autoimmunity). nih.govfda.gov

Regulatory guidance from bodies like the FDA and ICH outlines a tiered approach for immunotoxicity assessment. fda.govich.org Initial indications can come from standard toxicity studies (STS), where parameters such as hematology (e.g., lymphocyte counts), changes in immune organ weights (spleen, thymus, lymph nodes), and histopathology are evaluated. ich.org If concerns arise from these findings, or due to structural similarities to known immunomodulators, the pharmacological properties of the drug, or the intended patient population, then additional, specific immunotoxicity studies are recommended. ich.org These can include T-cell dependent antibody response (TDAR) assays, natural killer (NK) cell activity assays, or cytokine profiling. nih.govinchem.org

Safety Pharmacology Studies

There is a lack of published safety pharmacology studies specifically for this compound. Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Given that the piperidine moiety is common in centrally active agents, assessing effects on the central nervous system would be particularly important. Studies on other piperidine-containing compounds have shown effects on the CNS. For example, BF2.649, a compound with a piperidine and a chlorophenyl group, was found to enhance wakefulness and show pro-cognitive effects in preclinical models, indicating clear CNS activity. nih.gov Safety pharmacology would investigate potential adverse effects such as changes in behavior, coordination, and body temperature. Cardiovascular assessments would typically involve evaluating effects on blood pressure, heart rate, and the electrocardiogram (ECG), while respiratory studies would measure parameters like respiratory rate and tidal volume.

Identification and Validation of Biomarkers of Toxicity

Specific biomarkers of toxicity have not been identified or validated for this compound. A biomarker is a measurable indicator of a biological state and can be categorized as a biomarker of exposure, effect, or susceptibility. who.int They are crucial tools in toxicology for enhancing diagnostics, predicting toxicity, and improving risk assessment. agriscigroup.us

For the broader class of chlorophenols, it has been noted that no specific, reliable biomarkers of exposure or effect have been identified. nih.gov Urinary concentrations of the parent compounds or their metabolites have been used to assess exposure, but this is not specific, as other chemicals can be metabolized to chlorophenols. nih.gov Similarly, specific biomarkers for effects induced by chlorophenols are not established. nih.gov Any investigation into biomarkers for this compound would likely start with identifying its major metabolites and exploring general markers of liver or kidney function, depending on its metabolic and excretion profile.

Quantitative Risk Assessment Methodologies

A quantitative risk assessment (QRA) for this compound is not available. QRA is a systematic process to estimate the likelihood and magnitude of adverse effects in humans resulting from exposure to a chemical. environmentclearance.nic.inpublicatiereeksgevaarlijkestoffen.nl The process involves four key steps:

Hazard Identification: Determining the types of health effects a substance can cause (e.g., carcinogenicity, neurotoxicity), based on preclinical and other data.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Evaluating the intensity, frequency, and duration of human exposure to the substance.

Risk Characterization: Integrating the information from the first three steps to estimate the probability of adverse health effects in a given population. who.int

For a pharmaceutical compound, risk characterization often involves calculating safety margins by comparing the anticipated human exposure level with the No-Observed-Adverse-Effect Level (NOAEL) derived from preclinical toxicology studies. Without comprehensive toxicology data for this compound, a formal QRA cannot be performed.

Analytical Methodologies for Research on 3 2 Chlorophenoxy Piperidine

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating 3-(2-Chlorophenoxy)piperidine from starting materials, byproducts, and degradation products. These techniques are critical for determining purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of piperidine (B6355638) derivatives. nih.govsigmaaldrich.com Method development for compounds like this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

For analogous piperidine compounds, reversed-phase HPLC is common. nih.gov A typical method would utilize a C18 column with a mobile phase consisting of an aqueous component (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run under a gradient elution program. nih.gov For instance, a gradient might run from 5% to 95% acetonitrile over several minutes to elute compounds with varying polarities. nih.gov Purity analysis is often conducted using a UV-VIS detector, with detection wavelengths typically set at 210, 215, 218, or 254 nm to capture the aromatic chromophore. nih.govnih.gov In the synthesis of related piperidinol analogs, HPLC analysis has been used to confirm reaction completion and product purity, which often exceeds 98%. nih.govsigmaaldrich.com

Validation of an HPLC method would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical results.

Table 1: Illustrative HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Instrument | Agilent 1260/1290 Infinity II | nih.gov |

| Column | Gemini C18 (5 μm, 250 × 4.6 mm) or equivalent | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |

| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |

| Gradient | 5% to 95% B over 8 minutes | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | UV-VIS at 218 nm and 254 nm | nih.gov |

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities. In the synthesis of this compound, GC can be used to detect and quantify residual solvents (e.g., ethanol, acetonitrile, tetrahydrofuran) and unreacted volatile starting materials, such as 2-chlorophenol (B165306).

The analysis of chlorophenoxy compounds by GC has been well-documented. nih.gov For acidic herbicides of this class, a derivatization step is often required to convert polar carboxyl groups into more volatile esters, though this is not necessary for this compound itself. researchgate.net Modern GC-MS techniques, including high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) with soft ionization, can provide high sensitivity and selectivity, allowing for detection of analytes at picogram levels and minimizing interference from matrix components. nih.gov Such methods are effective for identifying byproducts and ensuring the final compound meets stringent purity requirements. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions and for preliminary purity assessment. umich.edulibretexts.org In the synthesis of piperidine derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product. nih.gov

A TLC analysis is performed by spotting a solution of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. umich.edu The plate is then developed in a chamber containing a suitable mobile phase. For a related compound, 3-(4-chlorophenoxy)piperidine, a mobile phase of 3:7 ethyl acetate/hexane on a silica gel plate was reported to give a retention factor (Rf) value of approximately 0.3. The spots are visualized under UV light or by staining with a chemical reagent. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials, a researcher can determine the status of the reaction. umich.edu While primarily qualitative, TLC is an invaluable tool for optimizing reaction conditions and guiding purification efforts like column chromatography. umich.edu

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the 2-chlorophenoxy group and the aliphatic protons of the piperidine ring. The aromatic protons would appear in the downfield region (typically δ 6.8–7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The piperidine ring protons would appear more upfield, with the proton on the carbon bearing the ether linkage (C3-H) expected around δ 3.5–4.5 ppm. The remaining piperidine methylene (B1212753) protons would likely appear as complex multiplets between δ 1.5 and 3.5 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 115–160 ppm range, while the piperidine carbons would be found in the upfield region (δ 20–70 ppm). mdpi.comcsic.es Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine N-H | ~1.5 - 3.0 (broad) | N/A |

| Piperidine C2, C6 (CH₂) | ~2.5 - 3.2 | ~45 - 55 |

| Piperidine C3 (CH-O) | ~3.8 - 4.5 | ~70 - 80 |

| Piperidine C4, C5 (CH₂) | ~1.5 - 2.2 | ~20 - 35 |

| Aromatic C1' (C-O) | N/A | ~150 - 155 |

| Aromatic C2' (C-Cl) | N/A | ~123 - 128 |

| Aromatic C3'-C6' (CH) | ~6.8 - 7.5 | ~115 - 131 |

Note: Predicted values are based on typical shifts for piperidine and substituted chlorophenoxy moieties and may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄ClNO), the calculated monoisotopic mass is 211.0764 g/mol . aablocks.com In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 212.0837. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. csic.es For example, an HRMS analysis of the [M+H]⁺ ion would be expected to yield a mass value that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula C₁₁H₁₅ClNO⁺. nih.govcsic.es Fragmentation analysis in MS/MS experiments could show characteristic losses, such as the loss of the 2-chlorophenoxy group, further corroborating the proposed structure.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | aablocks.comchemscene.com |

| Molecular Weight | 211.69 g/mol | aablocks.comchemscene.com |

| Monoisotopic Mass | 211.0764 u | aablocks.com |

| Calculated [M+H]⁺ (HRMS) | 212.0837 u | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups present in this compound are the secondary amine of the piperidine ring, the aromatic ring, the ether linkage, and the carbon-chlorine bond. The characteristic absorption bands for these groups are anticipated in the IR spectrum. For instance, the N-H stretching vibration of the piperidine ring typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic ring are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The presence of the aromatic ether is confirmed by the C-O-C stretching vibrations, which usually produce strong bands in the 1250-1000 cm⁻¹ region. The C-Cl bond of the chlorophenoxy group shows a characteristic absorption in the fingerprint region, typically between 800-600 cm⁻¹. The NIST WebBook provides reference spectra for piperidine, showing characteristic peaks that can be compared to the spectrum of its derivatives. nist.gov Analysis of related structures, such as 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine, shows key absorptions like the C–H stretch around 2960 cm⁻¹, which helps in interpreting the spectrum of the target compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aryl Ether C-O | Stretch | 1200 - 1250 (asymmetric) |

| Alkyl Ether C-O | Stretch | 1000 - 1050 (symmetric) |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

UV-Visible Spectrophotometry